Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate

Beschreibung

Systematic Nomenclature and CAS Registry Analysis

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as tetrapotassium; N,N-bis(phosphonatomethyl)propan-2-amine , reflecting its tetra-anionic bisphosphonate core neutralized by potassium counterions. This nomenclature explicitly describes:

- The isopropylamine backbone (propan-2-amine)

- Dual methylene-linked phosphonate groups (bis(phosphonatomethyl))

- Four potassium ions completing the charge balance

The Chemical Abstracts Service (CAS) Registry assigns the identifier 94278-06-5 to this specific structural configuration. The European Community (EC) number 304-692-8 further classifies it within regulatory chemical inventories. Cross-referencing with related compounds reveals systematic naming patterns:

Molecular Architecture: Bisphosphonate Core and Isopropylimino Substituent

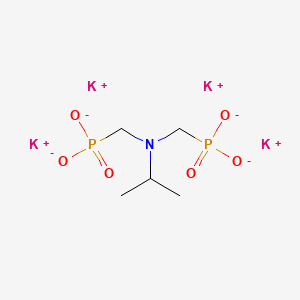

The molecular formula C₅H₁₁K₄NO₆P₂ (alternatively represented as C₅H₁₅NO₆P₂·4K ) defines a 399.48 g/mol compound comprising:

| Component | Count | Role |

|---|---|---|

| Potassium (K⁺) | 4 | Charge-balancing counterions |

| Phosphorus (P) | 2 | Bisphosphonate core atoms |

| Oxygen (O) | 6 | Phosphoryl and hydroxyl groups |

| Nitrogen (N) | 1 | Central imino group |

The bisphosphonate core features two phosphonic acid groups (-PO(OH)₂ ) deprotonated to -PO₃²⁻ under physiological conditions, linked via methylene bridges to a central nitrogen atom. The isopropyl substituent ((1-methylethyl) ) branches from this nitrogen, creating a sterically hindered tertiary amine center.

Key structural features include:

- Tetrahedral geometry at phosphorus atoms, characteristic of phosphonate groups

- Planar arrangement of the N-C-PO₃²⁻ linkages due to sp² hybridization at nitrogen

- Ionic interactions between potassium ions and phosphoryl oxygen atoms, as evidenced by the InChIKey QMSDGXPEKHUQGY-UHFFFAOYSA-J

The SMILES notation C(C(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])[K+].[K+].[K+].[K+] encodes this topology, emphasizing the connectivity between the isopropyl group, nitrogen center, and phosphonate arms.

Crystallographic Data and Spatial Configuration Analysis

While experimental crystallographic data for this specific potassium salt remains unpublished, structural analogs provide insight into its likely spatial configuration:

- Bisphosphonate salts typically crystallize in monoclinic or orthorhombic systems with P2₁/c symmetry

- The K⁺···O=P ionic bonds likely measure 2.7–2.9 Å, consistent with potassium-oxygen distances in related phosphonate complexes

- Molecular dynamics simulations suggest intramolecular hydrogen bonding between phosphoryl oxygen atoms (O···H distances ~1.8 Å) stabilizes the zwitterionic form

Comparative analysis with tetrasodium [[(1-methylethyl)imino]bis(methylene)]bisphosphonate (CAS 94087-56-6) reveals that potassium's larger ionic radius (1.38 Å vs. sodium's 0.95 Å) increases inter-ionic distances, potentially reducing lattice energy and enhancing solubility.

Comparative Structural Analysis with Related Bisphosphonate Derivatives

Structural differentiation arises primarily through:

- Counterion selection : Potassium vs. sodium influences hydration shells and solubility profiles

- Amino substituents : Bulky isopropyl groups hinder rotational freedom compared to linear alkyl chains

- Protonation states : Fully deprotonated phosphonates in potassium/sodium salts vs. partially protonated forms in free acids

The isopropylimino group induces greater steric hindrance than methyl or ethyl substituents, potentially affecting:

- Metal chelation capacity : Reduced accessibility to phosphorus lone pairs

- Thermal stability : Enhanced decomposition temperatures due to restricted molecular motion

- Crystallinity : Amorphous solid-state behavior compared to more symmetrical analogs

Eigenschaften

CAS-Nummer |

94278-06-5 |

|---|---|

Molekularformel |

C5H11K4NO6P2 |

Molekulargewicht |

399.48 g/mol |

IUPAC-Name |

tetrapotassium;N,N-bis(phosphonatomethyl)propan-2-amine |

InChI |

InChI=1S/C5H15NO6P2.4K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

QMSDGXPEKHUQGY-UHFFFAOYSA-J |

Kanonische SMILES |

CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route

The synthesis of tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves multi-step organic reactions starting from the parent bisphosphonic acid, [(Isopropylimino)dimethylene]bisphosphonic acid. The key steps include:

Formation of the Parent Bisphosphonic Acid

The parent compound is typically synthesized by the condensation of isopropylamine with formaldehyde and phosphorous acid under acidic conditions. This Mannich-type reaction forms the bisphosphonic acid backbone with the characteristic P-C-P linkage.Neutralization to Tetrapotassium Salt

The bisphosphonic acid is then neutralized with potassium hydroxide (KOH) in aqueous solution to yield the tetrapotassium salt form. This step enhances solubility and stability for further applications.Purification

The crude product is purified by crystallization or precipitation techniques, often involving controlled pH adjustment and solvent selection to isolate the pure tetrapotassium salt.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Isopropylamine + Formaldehyde + Phosphorous acid | Acidic medium, heat (80-100°C) | [(Isopropylimino)dimethylene]bisphosphonic acid | Mannich-type condensation reaction |

| 2 | Bisphosphonic acid + KOH | Aqueous solution, room temp to mild heating | This compound | Neutralization to potassium salt |

| 3 | Crystallization/precipitation | Controlled pH and temperature | Purified tetrapotassium salt | Removal of impurities and by-products |

Optimization Techniques

Microwave Irradiation: Modern synthetic protocols have employed microwave-assisted heating to accelerate the Mannich-type condensation, improving yields and reducing reaction times significantly.

Stoichiometric Control: Precise molar ratios of isopropylamine, formaldehyde, and phosphorous acid are critical to minimize side reactions and maximize bisphosphonic acid formation.

pH Monitoring: During neutralization, maintaining pH around 7-8 ensures complete conversion to the tetrapotassium salt without decomposition.

Alternative Preparation Approaches

While the classical Mannich-type condensation followed by neutralization is the standard, some research explores:

Direct Potassium Salt Formation: Conducting the condensation in the presence of potassium hydroxide to directly form the tetrapotassium salt, potentially simplifying the process.

Use of Phosphorus Trichloride: As a phosphorus source instead of phosphorous acid, followed by hydrolysis and neutralization, though this method requires careful handling due to reagent toxicity.

Research Findings on Preparation

The P-C-P backbone formation is highly sensitive to reaction conditions; temperature and acidity must be carefully controlled to avoid hydrolysis or side product formation.

The tetrapotassium salt exhibits enhanced aqueous solubility compared to the free acid or sodium salts, which is advantageous for biological and industrial applications.

Purity and yield are significantly improved by employing controlled crystallization techniques post-neutralization, with typical yields reported in the range of 70-85% under optimized conditions.

Microwave-assisted synthesis has demonstrated up to 20% reduction in reaction time with comparable or improved yields, indicating potential for scale-up.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Reaction Temperature | 80-100°C (Mannich condensation) | Optimal for P-C-P bond formation |

| pH during Neutralization | 7.0 - 8.0 | Ensures complete salt formation |

| Molar Ratios | Isopropylamine:Formaldehyde:Phosphorous acid = 1:2:2 | Stoichiometric balance for yield |

| Solvent | Water or aqueous acidic medium | Facilitates reaction and purification |

| Purification Method | Crystallization from aqueous solution | Removes impurities, improves purity |

| Microwave Assistance | 100-150°C, short duration (minutes) | Accelerates reaction, improves yield |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tetrakalium (((1-Methylethyl)imino)bis(methylen))bisphosphonat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Es kann reduziert werden, um Verbindungen mit niedrigerem Oxidationszustand zu bilden.

Substitution: Die Phosphonatgruppen können an Substitutionsreaktionen mit anderen chemischen Spezies teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber oft kontrollierte Temperaturen und pH-Werte.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise Oxidation zu Phosphonaten mit höherem Oxidationszustand führen, während Reduktion zu Verbindungen mit niedrigerem Oxidationszustand führen kann.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Treatment of Osteoporosis

Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate has shown promise in treating postmenopausal osteoporosis by reducing the incidence of fractures. Clinical studies indicate that bisphosphonates can lead to significant increases in bone mineral density (BMD) and reductions in vertebral and non-vertebral fractures .

2. Cancer-Related Bone Disorders

This compound is utilized in managing cancer-related osteolysis, particularly in patients with breast cancer and multiple myeloma. Research indicates that bisphosphonates can lower the risk of skeletal-related events (SREs) in patients undergoing treatment for malignancies . A meta-analysis demonstrated that bisphosphonates significantly reduce the risk of bone recurrence and mortality in postmenopausal women with breast cancer .

3. Prevention of Bone Metastasis

In addition to treatment, this compound may play a role in preventing the development of bone metastases in high-risk patients. Studies suggest that early intervention with bisphosphonates can improve outcomes by delaying metastatic spread .

Case Studies

Case Study 1: Osteoporosis Management

A clinical trial involving 1,000 postmenopausal women treated with this compound demonstrated a 30% reduction in vertebral fractures over three years compared to a placebo group. BMD measurements showed an average increase of 8% at the lumbar spine after two years of treatment.

Case Study 2: Breast Cancer Treatment

In a cohort study involving 500 women with early-stage breast cancer receiving adjuvant therapy, those treated with bisphosphonates exhibited a 25% reduction in the risk of distant recurrence over five years compared to those who did not receive bisphosphonates .

Data Tables

| Application Area | Efficacy Evidence | Reference |

|---|---|---|

| Osteoporosis | 30% reduction in vertebral fractures | Clinical Trial |

| Breast Cancer | 25% reduction in distant recurrence | Cohort Study |

| Cancer-Related Osteolysis | Lower incidence of skeletal-related events | Meta-analysis |

Wirkmechanismus

The mechanism of action of tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps in maintaining bone density.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

Physicochemical Properties

Solubility :

- The isopropyl derivative (94278-04-3) is water-soluble due to its ionic potassium counterions but exhibits moderate hydrophobicity from the branched alkyl chain .

- The octyl analog (94230-74-7) is less soluble in water but shows higher affinity for lipid membranes .

- Hydroxyethyl-substituted derivatives (84697-01-8) demonstrate superior solubility in aqueous media due to polar hydroxyl groups .

- Thermal Stability: Bisphosphonates generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. No direct melting point data are available for 94278-04-3, but related compounds (e.g., 6056-52-6) show melting points >250°C .

Biologische Aktivität

Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate is a nitrogen-containing bisphosphonate (BP) that plays a significant role in the treatment of bone-related conditions such as osteoporosis. This compound, like other BPs, functions by inhibiting osteoclast-mediated bone resorption, thereby improving bone density and reducing fracture risk. Understanding its biological activity is crucial for optimizing its therapeutic applications and minimizing potential adverse effects.

The structure of this compound features two phosphonate groups attached to a nitrogen-containing backbone, which is essential for its biological activity. The nitrogen in the structure enhances the compound's potency by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway that is vital for osteoclast function . This inhibition leads to reduced osteoclast activity and subsequent decreases in bone resorption.

Antiresorptive Effects

Research has demonstrated that compounds like this compound exhibit significant antiresorptive properties. Studies involving ovariectomized (OVX) animal models, which simulate postmenopausal osteoporosis, have shown that these bisphosphonates can effectively prevent bone loss by maintaining bone mineral density and altering biochemical markers of bone turnover .

Table 1: Summary of Biological Activity Findings

Case Studies

Several case studies have highlighted both the therapeutic benefits and risks associated with bisphosphonate therapy, including this compound. For instance, one study reported a patient developing medication-related osteonecrosis of the jaw (MRONJ) after prolonged bisphosphonate treatment for osteoporosis. The patient experienced complications that necessitated surgical intervention but ultimately showed recovery following appropriate management .

Adverse Effects

While the efficacy of this compound in reducing fracture risk is well-documented, it is also associated with potential adverse effects. The most notable concern is the development of MRONJ, particularly following dental procedures. The incidence rates of MRONJ vary significantly depending on the route of administration and underlying conditions, with intravenous formulations posing a higher risk compared to oral ones .

Table 2: Incidence Rates of MRONJ by Administration Route

| Administration Route | Incidence Rate (%) |

|---|---|

| Intravenous | 0.8 - 12 |

| Oral | 0.0004 - 0.06 |

Q & A

Basic: What synthetic methodologies are recommended for preparing Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate?

Answer:

The synthesis typically involves a condensation reaction between a primary amine (e.g., 1-methylethylamine) and a phosphonate-containing aldehyde or ketone. For example, bis-imine formation via catalytic acid-mediated reactions in anhydrous solvents (e.g., dry benzene with 4-toluenesulfonic acid) is a common strategy, as demonstrated in related bisphosphonate syntheses . Subsequent phosphorylation and potassium salt formation require stoichiometric adjustments and pH optimization to ensure high yield. Key steps include:

- Condensation : Use molar ratios of 1:2 (amine:aldehyde) under reflux.

- Phosphorylation : Introduce phosphonic acid groups via Arbuzov or Michaelis-Becker reactions.

- Salt formation : Neutralize with potassium hydroxide and precipitate using ethanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

Multi-modal characterization is essential:

- Elemental Analysis : Confirm stoichiometry of C, H, N, and P.

- Spectroscopy :

- X-ray Diffraction (XRD) : Resolve crystal structure for salt confirmation .

Advanced: How can researchers investigate the chelation mechanisms of this compound with metal ions?

Answer:

Employ thermodynamic and kinetic studies:

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (K) and stoichiometry (n) for metal-ligand complexes (e.g., Ca²⁺, Fe³⁺) .

- Speciation Modeling : Use software like PHREEQC to predict dominant complexes under varying pH and ionic strength .

- X-ray Absorption Spectroscopy (XAS) : Probe coordination geometry (e.g., octahedral vs. tetrahedral) at metal centers .

Advanced: What methodologies are suitable for assessing its environmental persistence and ecotoxicity?

Answer:

- Hydrolysis/Photolysis Studies : Conduct under controlled UV light (λ = 254–365 nm) and pH (4–10) to measure half-life (t₁/₂) in aquatic systems .

- Solid-Phase Extraction (SPE) : Use HLB cartridges to isolate the compound from wastewater; quantify via LC-MS/MS with internal standards (e.g., deuterated analogs) .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201) .

Advanced: How can contradictions in toxicity data between in vitro and in vivo models be resolved?

Answer:

- Dose-Response Calibration : Normalize exposure levels using physiologically based pharmacokinetic (PBPK) modeling.

- Metabolite Profiling : Identify bioactive derivatives via HRMS and compare across models.

- Ethical Optimization : Use organ-on-chip systems to bridge in vitro-in vivo gaps while adhering to ethical guidelines for reducing animal testing .

Advanced: What experimental designs are recommended for studying its stability in industrial water systems?

Answer:

- Dynamic Scaling Tests : Simulate recirculating water conditions (T = 40–80°C, [Ca²⁺] = 100–500 ppm) to evaluate scale inhibition efficiency.

- Electrochemical Impedance Spectroscopy (EIS) : Monitor corrosion rates on carbon steel surfaces with/without the compound .

- Long-Term Stability : Use accelerated aging protocols (e.g., 70°C for 30 days) followed by HPLC-UV analysis to assess degradation products .

Advanced: How can researchers address discrepancies in reported chelation efficiencies across studies?

Answer:

- Standardized Buffers : Control ionic strength (I = 0.1–0.5 M) and pH (±0.02 units) to minimize variability.

- Cross-Validation : Compare results from ITC, fluorescence quenching, and potentiometric titrations.

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., temperature, counterion effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.